molecular formula C16H17N5O2 B13093781 5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one

5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one

Cat. No.: B13093781
M. Wt: 311.34 g/mol
InChI Key: MZZPPIDILYTJAI-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimido[2,1-b]purin-4(1H)-one core structure substituted with a 4-methoxybenzyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one typically involves multi-step organic reactions. One common approach includes the condensation of a suitable purine derivative with a 4-methoxybenzyl halide under basic conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different hydrogenation levels.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one is unique due to its specific structural features, such as the pyrimido[2,1-b]purin-4(1H)-one core and the 4-methoxybenzyl substitution

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3,7,8,9-tetrahydropyrimido[2,1-b]purin-4-one

InChI

InChI=1S/C16H17N5O2/c1-23-12-5-3-11(4-6-12)9-21-15(22)13-14(19-10-18-13)20-8-2-7-17-16(20)21/h3-6,10H,2,7-9H2,1H3,(H,18,19)

InChI Key

MZZPPIDILYTJAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CN3)N4C2=NCCC4

Origin of Product

United States

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